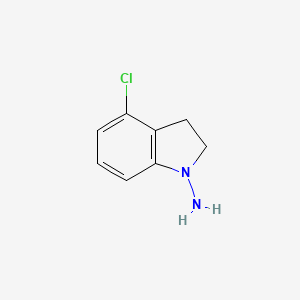
1H-Indol-1-amine,4-chloro-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-1-amine,4-chloro-2,3-dihydro- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound 1H-Indol-1-amine,4-chloro-2,3-dihydro- is characterized by the presence of a chlorine atom at the 4th position and a dihydroindole structure, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Indol-1-amine,4-chloro-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the desired indole derivative in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indol-1-amine,4-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the indole ring, while nitration can introduce nitro groups.
Scientific Research Applications
1H-Indol-1-amine,4-chloro-2,3-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indol-1-amine,4-chloro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1H-Indol-1-amine,4-chloro-2,3-dihydro- can be compared with other similar indole derivatives:
1H-Indole-3-carbaldehyde: This compound has a formyl group at the 3rd position, which imparts different chemical reactivity and biological activity.
1H-Indole-2-carboxylic acid: The presence of a carboxyl group at the 2nd position makes this compound more acidic and affects its solubility and reactivity.
1H-Indole-3-acetic acid: This compound is a plant hormone and has different biological functions compared to 1H-Indol-1-amine,4-chloro-2,3-dihydro-.
The uniqueness of 1H-Indol-1-amine,4-chloro-2,3-dihydro- lies in its specific substitution pattern and the presence of the chlorine atom, which influences its chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2 |
InChI Key |
IPXSTUAVYOBPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


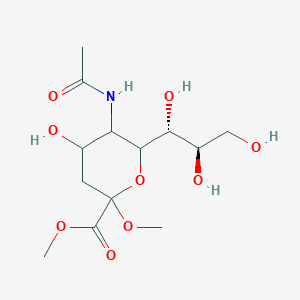
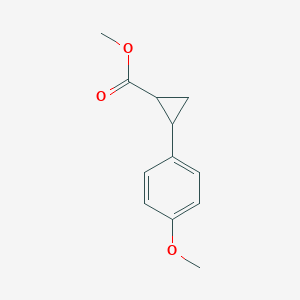
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)

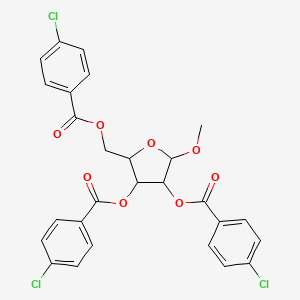


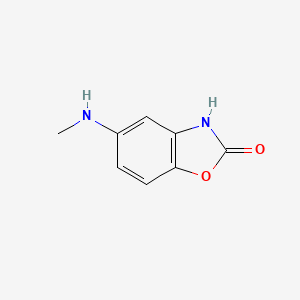
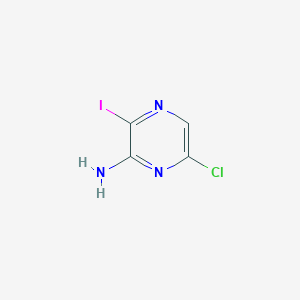
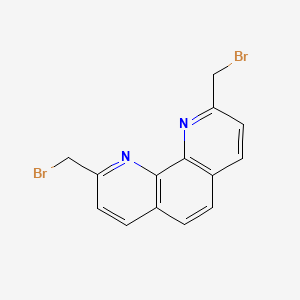
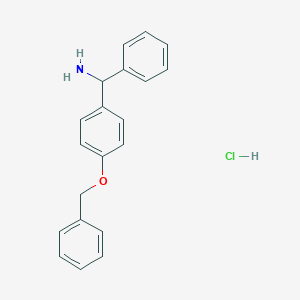
![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
